N-(3-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O4S/c1-30-20-7-9-21(10-8-20)33-16-23-22-15-25(32-3)24(31-2)13-17(22)11-12-29(23)26(34)28-19-6-4-5-18(27)14-19/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,28,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCISZOXMVZQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC(=CC=C4)Br)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound notable for its potential biological activities. This compound features a bicyclic isoquinoline structure and various functional groups that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in neuropharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C26H27BrN2O4S, with a molecular weight of approximately 543.5 g/mol. Its structural characteristics include:
- Bromophenyl Group : Influences reactivity and biological activity.
- Dimethoxy Groups : May enhance solubility and receptor binding.
- Carbothioamide Moiety : Potentially involved in enzyme interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may bind to specific receptors involved in neurodegenerative diseases, enhancing neurotransmission or modulating neuroinflammatory responses. The exact mechanism involves:
- Receptor Binding : Interaction with NMDA receptors has been noted, which are critical for synaptic plasticity and memory function.
- Enzyme Modulation : The carbothioamide group may interact with enzymes affecting neurotransmitter metabolism.
Biological Activity Findings
Recent studies have highlighted several key biological activities associated with this compound:
- Neuroprotective Effects : It has shown promise in protecting neuronal cells from apoptosis in models of neurodegeneration.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
- Analgesic Activity : Preliminary studies suggest analgesic properties, which may be beneficial in pain management.
Study 1: Neuroprotective Effects
In a study involving rat models of Parkinson's disease, the administration of this compound resulted in significant preservation of dopaminergic neurons compared to controls. Behavioral assessments indicated improved motor function post-treatment.
Study 2: Anti-inflammatory Activity
A cell culture study demonstrated that this compound reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The table below compares this compound with structurally similar compounds regarding their biological activities.
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Bromine at position 3; dimethoxy groups | Neuroprotective, anti-inflammatory |
| N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Bromine at position 4; similar functional groups | Moderate analgesic effects |
| N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Chlorine instead of bromine | Reduced neuroprotective efficacy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
3,4-Dihydroisoquinoline Derivatives
- 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) : Shares the 3,4-dihydroisoquinoline core with 6,7-dimethoxy groups. Replaces carbothioamide with carboxamide and lacks the (4-methoxyphenoxy)methyl group. The absence of sulfur in the carboxamide may reduce thiol-mediated interactions.
Benzothiophene and Tetrahydrobenzothiophene Derivatives
- N-(2-methoxyethyl)-2-(naphthalene-1-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide : Features a tetrahydrobenzothiophene core instead of dihydroisoquinoline. Retains carboxamide functionality but lacks bromophenyl and methoxyphenoxy groups.
Functional Group Comparisons
Carbothioamide vs. Carboxamide
- Carbothioamide (target compound): Sulfur atom increases polarizability and may enhance binding to metal ions or cysteine residues in proteins .
- Carboxamide (e.g., compound 6f ): Oxygen atom offers stronger hydrogen-bonding capacity but lower metabolic stability compared to thioamide.
Bromophenyl Substituents
- 3-Bromophenyl (target compound): Meta substitution may reduce steric hindrance compared to para-bromo analogs (e.g., ’s 4-bromophenyl methoxy derivative) .
- 4-Bromobenzoyl derivatives (): Para-substituted bromine could lead to distinct electronic effects in target engagement .
Methoxyphenoxy Groups
- (4-Methoxyphenoxy)methyl (target compound): Similar to N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (), which uses 4-methoxyphenoxy for enhanced solubility and π-π stacking .
Structural and Functional Comparison Table
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
Synthesis should prioritize regioselective functionalization due to the bromophenyl and methoxyphenoxy groups. Use stepwise coupling reactions (e.g., Buchwald-Hartwig amination for aryl bromides) to minimize cross-reactivity. Monitor reaction progress via HPLC-MS and employ recrystallization with polar aprotic solvents (e.g., DMF/water mixtures) to isolate the carbothioamide moiety. Impurity thresholds (<0.5% total impurities) should align with pharmacopeial standards for heterocyclic compounds .
Advanced: How can computational modeling optimize the reaction conditions for scaling synthesis?
Methodological Answer:
Leverage COMSOL Multiphysics or Gaussian software to simulate reaction kinetics, focusing on:
- Solvent effects : Dielectric constant and polarity impacts on carbothioamide stability.
- Temperature gradients : Non-isothermal conditions to prevent decomposition of methoxyphenoxy groups.
Validate simulations with experimental data using fractional factorial design (e.g., varying catalyst loading, solvent ratios) .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at positions 6 and 7, bromophenyl regiochemistry).
- HRMS : High-resolution mass spectrometry to verify molecular ion [M+H]⁺ and isotopic patterns (Br/Cl interference analysis).
- FTIR : Carbothioamide C=S stretch (~1250 cm⁻¹) and methoxy C-O vibrations (~2850 cm⁻¹) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response normalization : Account for variations in cell-line permeability (e.g., P-glycoprotein efflux in cancer models).
- Impurity profiling : Use LC-TOF to identify trace byproducts (e.g., dehalogenated analogs) that may antagonize primary activity.
- Meta-analysis : Apply QSAR models to correlate substituent electronegativity (Br, OMe) with target binding .
Advanced: What strategies mitigate instability of the 3,4-dihydroisoquinoline core during storage?
Methodological Answer:
- Lyophilization : Store under argon in amber vials at -20°C to prevent oxidation.
- Stabilizers : Co-formulate with antioxidants (e.g., BHT at 0.01% w/v) or cyclodextrin inclusion complexes.
- Accelerated stability testing : ICH Q1A guidelines with forced degradation (40°C/75% RH for 6 months) to identify degradation pathways .
Basic: How to design SAR studies targeting the carbothioamide moiety?
Methodological Answer:
- Isosteric replacements : Substitute S with O (amide) or NH (urea) to assess hydrogen-bonding contributions.
- Electrophilicity modulation : Introduce electron-withdrawing groups (e.g., nitro) at the 3-bromophenyl position to enhance thioamide reactivity.
Validate via enzyme inhibition assays (e.g., kinase or protease targets) .
Advanced: How can AI-driven autonomous labs improve high-throughput screening?
Methodological Answer:
Integrate robotic liquid handlers with machine learning algorithms (e.g., Random Forest or Bayesian optimization) to:
- Prioritize analogs with optimal LogP (2–4) and topological polar surface area (<90 Ų).
- Predict metabolic stability using cytochrome P450 isoform data.
Real-time feedback loops adjust synthetic routes based on interim yield data .
Basic: What are common pitfalls in crystallizing this compound for XRD analysis?
Methodological Answer:
- Polymorphism risk : Screen solvents (e.g., ethanol vs. acetonitrile) using cooling crystallization gradients.
- Crystal mounting : Use inert oil to prevent hydration of the dihydroisoquinoline ring.
- Data collection : Collect at low temperature (100 K) to minimize thermal motion artifacts .
Advanced: How to reconcile discrepancies in membrane permeability assays?
Methodological Answer:
- Membrane models : Compare artificial lipid bilayers vs. Caco-2 monolayers for passive diffusion vs. active transport.
- Buffer pH effects : Adjust to physiological pH (6.5–7.4) to account for ionization of the carbothioamide group (pKa ~8.5).
- Mass balance correction : Use radiolabeled (¹⁴C) compound to quantify intracellular accumulation .
Advanced: What computational frameworks predict metabolic pathways for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
